BAY-364 vs. BAY-299: TAF1 BD2 Biochemical Potency and Selectivity Comparison
BAY-364 exhibits a >375-fold reduction in biochemical potency against the TAF1 bromodomain compared to its active analog, BAY-299. Crucially, BAY-364 is completely inactive against BRD1, unlike BAY-299 . This establishes BAY-364 as a matched negative control.
| Evidence Dimension | Biochemical IC50 for TAF1 BD2 |
|---|---|
| Target Compound Data | 3 μM |
| Comparator Or Baseline | BAY-299: 0.008 μM (8 nM) |
| Quantified Difference | BAY-299 is 375-fold more potent |
| Conditions | Biochemical AlphaScreen assay |
Why This Matters
This large potency window and lack of BRD1 activity are essential for using BAY-364 as a negative control to confidently link BAY-299's cellular effects to its on-target pharmacology.
